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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B15602458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ13705339, a highly potent

and selective inhibitor of p21-activated kinase 1 (PAK1). It consolidates key chemical and

biological data, outlines its mechanism of action within cellular signaling pathways, and

presents detailed experimental methodologies relevant to its characterization.

Core Compound Information
AZ13705339 is a bis-anilino pyrimidine derivative developed as a powerful in vitro probe for

studying the biological functions of PAK1.[1][2][3] Its high potency and selectivity make it a

valuable tool for dissecting the roles of group I PAKs in various cellular processes, particularly

in the context of cancer research.[1][3]

Chemical and Physical Properties
The fundamental chemical and physical characteristics of AZ13705339 are summarized below.
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Property Value Reference

CAS Number 2016806-57-6 [1][2]

Molecular Formula C₃₃H₃₆FN₇O₃S [2]

Molecular Weight 629.75 g/mol [2]

Purity ≥98% [2]

Solubility

Soluble to 100 mM in DMSO

and to 20 mM in ethanol with

gentle warming.

[2]

Storage Store at -20°C. [2]

Biological Activity and Potency
AZ13705339 exhibits low nanomolar potency against PAK1 and demonstrates significant

selectivity over other kinases, including other PAK isoforms.

Target Assay Type Potency Reference

PAK1 IC₅₀ 0.33 nM [1][2]

pPAK1 IC₅₀ 59 nM [1]

PAK2 IC₅₀ 6 nM [2]

PAK4 IC₅₀

2.6 µM (>7500-fold

selectivity for PAK1

over PAK4)

[2]

PAK1 K_d 0.28 nM [1]

PAK2 K_d 0.32 nM [1]

Mechanism of Action and Signaling Pathway
AZ13705339 functions as an ATP-competitive inhibitor, targeting the kinase domain of PAK1.[3]

PAK1 is a critical downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation
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by these GTPases, PAK1 influences a multitude of cellular processes, including cytoskeletal

dynamics, cell motility, proliferation, and survival. In many cancers, the PAK1 signaling pathway

is hyperactivated, contributing to tumor progression and metastasis. By inhibiting PAK1,

AZ13705339 can block these downstream effects.
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Caption: Mechanism of AZ13705339 action on the PAK1 signaling pathway.

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key assays used to characterize kinase inhibitors like

AZ13705339.

In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory

concentration (IC₅₀) of a compound against a target kinase.

Reagent Preparation:

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM Na₃VO₄, 50

mM β-glycerophosphate, 2 mM DTT).

Dilute the recombinant human PAK1 enzyme to the desired concentration (e.g., 25

ng/reaction) in kinase buffer.

Prepare a substrate/ATP mixture. This typically includes a specific peptide substrate for

PAK1 and ATP at a concentration close to the K_m for the enzyme.

Prepare a serial dilution of AZ13705339 in DMSO, followed by a further dilution in kinase

buffer.

Assay Procedure:

In a 96-well plate, add the diluted AZ13705339 solutions. Include wells with DMSO only as

a no-inhibitor control.

Add the diluted PAK1 enzyme to each well.

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding a stop buffer (e.g., 50 mM EDTA).

Detection:
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Quantify the amount of phosphorylated substrate. This can be achieved through various

methods, such as:

Radiometric assays: Using ³²P-labeled ATP and measuring radioactivity incorporated

into the substrate.

Luminescence-based assays: Using a system like ADP-Glo™, which measures the

amount of ADP produced.

ELISA-based methods: Using a phospho-specific antibody that recognizes the

phosphorylated substrate.

Data Analysis:

Calculate the percentage of kinase activity relative to the no-inhibitor control for each

AZ13705339 concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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